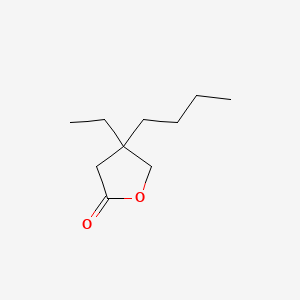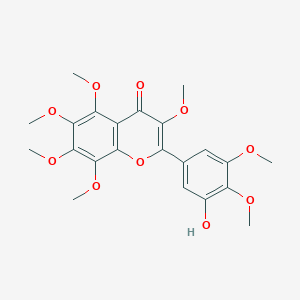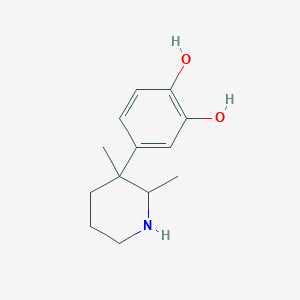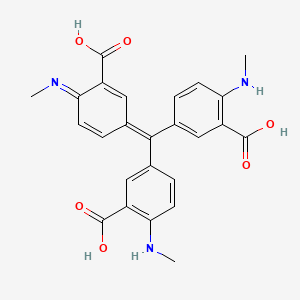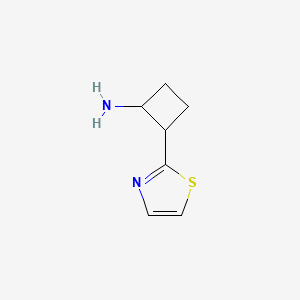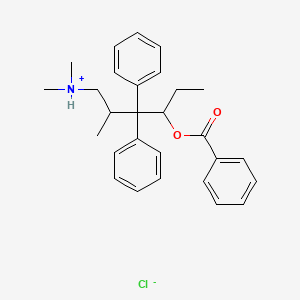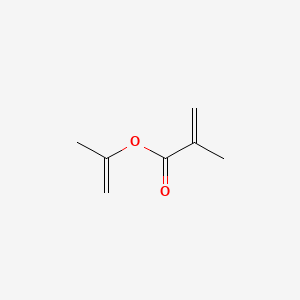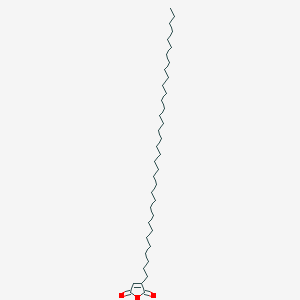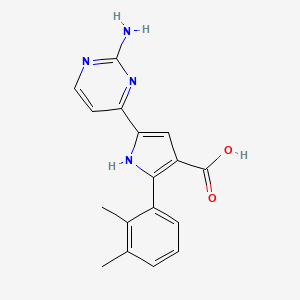![molecular formula C20H36O3 B13788020 (Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid](/img/structure/B13788020.png)
(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid is a complex organic compound characterized by its unique structural features, including an epoxide ring and a long aliphatic chain with a double bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the epoxidation of an appropriate alkene precursor, followed by the introduction of the pentyloxiran group. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The double bond in the aliphatic chain can be reduced to a single bond using hydrogenation techniques.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Nucleophiles like hydroxide ions or amines can be used to open the epoxide ring.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alkanes: Resulting from the reduction of the double bond.
Substituted Epoxides: Formed through nucleophilic substitution reactions.
科学的研究の応用
(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism by which (Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid exerts its effects involves interactions with specific molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This reactivity is crucial for its potential therapeutic effects, as it can modify the activity of enzymes and receptors involved in disease pathways .
類似化合物との比較
Similar Compounds
- (Z)-7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-{(R,E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl}cyclopentyl)hept-5-enoic acid
- (2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate
Uniqueness
(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid is unique due to its specific structural features, such as the combination of an epoxide ring and a long aliphatic chain with a double bond. This combination imparts distinct chemical reactivity and potential biological activities that differentiate it from other similar compounds.
特性
分子式 |
C20H36O3 |
|---|---|
分子量 |
324.5 g/mol |
IUPAC名 |
(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid |
InChI |
InChI=1S/C20H36O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h7,9,18-19H,2-6,8,10-17H2,1H3,(H,21,22)/b9-7-/t18-,19+/m0/s1 |
InChIキー |
KZTLOTWHEAHQAZ-CUZNAYPQSA-N |
異性体SMILES |
CCCCC[C@H]1[C@H](O1)CCCCCCC/C=C\CCCC(=O)O |
正規SMILES |
CCCCCC1C(O1)CCCCCCCC=CCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B13787939.png)
![[3-(16,17-Dihydroxypentacosyl)-5-sulfooxyphenyl] hydrogen sulfate](/img/structure/B13787941.png)
![6-Amino-4H,7H-[1,3]dithiino[5,4-d]pyrimidin-8-one](/img/structure/B13787944.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methoxy-5-methylphenyl)amino]-9,10-dioxo-, monosodium salt](/img/structure/B13787945.png)
![2-[(2,4-Diaminophenyl)azo]-4,6-dinitrophenol](/img/structure/B13787954.png)
